Cas no 131981-74-3 (2-(2-nitroprop-1-en-1-yl)thiophene)

131981-74-3 structure
Nom du produit:2-(2-nitroprop-1-en-1-yl)thiophene
Numéro CAS:131981-74-3
Le MF:C7H7NO2S
Mégawatts:169.200980424881
CID:4588342
2-(2-nitroprop-1-en-1-yl)thiophene Propriétés chimiques et physiques
Nom et identifiant
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- 2-(2-nitroprop-1-en-1-yl)thiophene
- Thiophene, 2-(2-nitro-1-propenyl)-, (Z)- (9CI)
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- Piscine à noyau: 1S/C7H7NO2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5-
- La clé Inchi: HMPLFCAOIJOKGX-WAYWQWQTSA-N
- Sourire: C1(/C=C(\[N+]([O-])=O)/C)SC=CC=1
2-(2-nitroprop-1-en-1-yl)thiophene PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM413975-500mg |
2-(2-nitroprop-1-en-1-yl)thiophene |
131981-74-3 | 95%+ | 500mg |
$363 | 2024-08-02 | |
Enamine | EN300-55571-0.05g |
2-(2-nitroprop-1-en-1-yl)thiophene |
131981-74-3 | 95% | 0.05g |
$76.0 | 2023-02-10 | |
Enamine | EN300-55571-0.1g |
2-(2-nitroprop-1-en-1-yl)thiophene |
131981-74-3 | 95% | 0.1g |
$113.0 | 2023-02-10 | |
Enamine | EN300-55571-0.5g |
2-(2-nitroprop-1-en-1-yl)thiophene |
131981-74-3 | 95% | 0.5g |
$310.0 | 2023-02-10 | |
1PlusChem | 1P019Y4Y-250mg |
2-(2-nitroprop-1-en-1-yl)thiophene |
131981-74-3 | 95% | 250mg |
$255.00 | 2023-12-22 | |
1PlusChem | 1P019Y4Y-2.5g |
2-(2-nitroprop-1-en-1-yl)thiophene |
131981-74-3 | 95% | 2.5g |
$1063.00 | 2023-12-22 | |
Aaron | AR019YDA-50mg |
2-(2-nitroprop-1-en-1-yl)thiophene |
131981-74-3 | 95% | 50mg |
$130.00 | 2023-12-16 | |
A2B Chem LLC | AV42962-5g |
2-(2-nitroprop-1-en-1-yl)thiophene |
131981-74-3 | 95% | 5g |
$1298.00 | 2024-04-20 | |
1PlusChem | 1P019Y4Y-100mg |
2-(2-nitroprop-1-en-1-yl)thiophene |
131981-74-3 | 95% | 100mg |
$196.00 | 2023-12-22 | |
A2B Chem LLC | AV42962-250mg |
2-(2-nitroprop-1-en-1-yl)thiophene |
131981-74-3 | 95% | 250mg |
$206.00 | 2024-04-20 |
2-(2-nitroprop-1-en-1-yl)thiophene Littérature connexe
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Jacob Tse-Wei Wang,Timothy W. Jones,Mihaela Grigore,Andre Cook,Dane W. deQuilettes,Roberto Brenes,Benjamin C. Duck,Kenrick F. Anderson,Noel W. Duffy,Bernard Wenger,Vladimir Bulović,Jian Pu,Jian Li,Bo Chi,Henry J. Snaith,Gregory J. Wilson J. Mater. Chem. A, 2019,7, 25511-25520
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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